Octyl-agarose
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Overview
Description
Octyl-agarose is a compound widely used in biocatalysis and enzyme immobilization. It consists of agarose, a polysaccharide derived from seaweed, modified with octyl groups. This modification enhances the hydrophobic interactions, making it an excellent support for immobilizing enzymes, particularly lipases. The immobilization on this compound allows for the reuse of enzymes and improves their stability and activity in various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of octyl-agarose involves the activation of agarose beads followed by the attachment of octyl groups. Typically, agarose beads are activated using epichlorohydrin, which introduces reactive epoxy groups. These epoxy groups then react with octylamine under alkaline conditions to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure uniform modification of agarose beads. The activated agarose beads are mixed with octylamine in the presence of a base, and the reaction is carried out at elevated temperatures to achieve efficient coupling .
Chemical Reactions Analysis
Types of Reactions
Octyl-agarose primarily undergoes reactions related to enzyme immobilization. The hydrophobic octyl groups facilitate the binding of enzymes through hydrophobic interactions. This immobilization can be reversible or irreversible, depending on the conditions used .
Common Reagents and Conditions
Epichlorohydrin: Used for activating agarose beads.
Octylamine: Reacts with activated agarose to form this compound.
Buffers: Various buffers like Tris base (pH 9) are used to maintain the reaction conditions.
Major Products Formed
The major product formed is the this compound itself, which serves as a support for enzyme immobilization. The immobilized enzymes can then be used in various biocatalytic processes .
Scientific Research Applications
Octyl-agarose has a wide range of applications in scientific research:
Chemistry: Used in the kinetic resolution of chiral compounds, enhancing the enantioselectivity of reactions.
Biology: Facilitates the study of enzyme kinetics and mechanisms by providing a stable support for enzymes.
Medicine: Employed in the production of optically pure pharmaceuticals through biocatalysis.
Industry: Used in the production of biodiesel and other bio-based chemicals by immobilizing lipases.
Mechanism of Action
The mechanism by which octyl-agarose exerts its effects is primarily through hydrophobic interactions. The octyl groups on the agarose beads interact with the hydrophobic regions of enzymes, leading to their immobilization. This immobilization enhances the stability and activity of the enzymes, allowing them to be reused in multiple reaction cycles .
Comparison with Similar Compounds
Similar Compounds
Aminated Agarose: Modified with amino groups, used for covalent immobilization of enzymes.
Glyoxyl Agarose: Contains aldehyde groups, used for covalent binding of enzymes.
Uniqueness of Octyl-Agarose
This compound is unique due to its ability to immobilize enzymes through hydrophobic interactions, which often results in higher stability and activity compared to other supports. This makes it particularly useful for industrial applications where enzyme reuse and stability are critical .
Properties
Molecular Formula |
C32H54O19 |
---|---|
Molecular Weight |
742.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8S)-3-[(2S,3R,4S,5R,6R)-2-[[(1S,3R,4S,5S,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-2-octyloxane-3,4,5-triol |
InChI |
InChI=1S/C32H54O19/c1-2-3-4-5-6-7-8-32(28(41)19(37)17(35)14(10-34)50-32)51-24-16-12-44-27(24)22(40)31(47-16)49-25-18(36)13(9-33)46-30(21(25)39)48-23-15-11-43-26(23)20(38)29(42)45-15/h13-31,33-42H,2-12H2,1H3/t13-,14-,15+,16+,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27+,28-,29-,30+,31+,32+/m1/s1 |
InChI Key |
SSFUVZRHOMBVGY-SFRGAKGWSA-N |
Isomeric SMILES |
CCCCCCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O[C@H]2[C@@H]3CO[C@H]2[C@@H]([C@@H](O3)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]6CO[C@H]5[C@@H]([C@@H](O6)O)O)CO)O)O |
Canonical SMILES |
CCCCCCCCC1(C(C(C(C(O1)CO)O)O)O)OC2C3COC2C(C(O3)OC4C(C(OC(C4O)OC5C6COC5C(C(O6)O)O)CO)O)O |
Origin of Product |
United States |
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